Cas no 82508-32-5 (Pseudolaric Acid A)

Pseudolaric Acid  A structure
Pseudolaric Acid A structure
Product Name:Pseudolaric Acid A
Numero CAS:82508-32-5
MF:C22H28O6
MW:388.454127311707
MDL:MFCD31560788
CID:823208
PubChem ID:5195969
Update Time:2024-10-27

Pseudolaric Acid A Proprietà chimiche e fisiche

Nomi e identificatori

    • Pseudolaric Acid A
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(acetyloxy)-3,7-dimethyl-1-oxo-3,4,4a,5,6,9-hexahydro-4,9a-ethanocyclohepta[c]pyran-3(1H)-yl]-2-methylpenta-2,4-dienoic acid
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-(3alpha(2E,4E),4alpha,4aalpha,9aalpha)-(-)-
    • PseudolaricAcid?A
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(Acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-2,4-pentadienoic acid
    • (2E,4E)-5-[(3R,4S,4aS,9aR)-4a-(Acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-2,4-pentadienoic acid (ACI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv. (ZCI)
    • 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, [3α(2E,4E),4α,4aα,9aα]-(-)- (ZCI)
    • NSC 615487
    • Pseudolaric acid A
    • AC-34803
    • CHEMBL222473
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3alpha(2E,4E),4alpha,4aalpha,9aalpha)-(-)-
    • 82508-32-5
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxyl)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3-alpha(2E,4E),4-alpha,9a-alpha)-(-)-
    • Pseudolaric-acid
    • NSC615487
    • DTXSID501033697
    • HY-N0673
    • AKOS015897139
    • CS-0009705
    • (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • (2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • AS-83274
    • Q-100842
    • 5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
    • Peseudolaric Acid A
    • (2E,4E)-5-((1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo(6.3.2.01,7)tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
    • DA-66985
    • 2,4-Pentadienoic acid, 5-(4a-(acetyloxyl)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta(c)pyran-3-yl)-2-methyl-, (3-alpha(2E,4E),4-alpha,9a-alpha)-(-)-(9CI)
    • Pseudolarate a
    • MDL: MFCD31560788
    • Inchi: 1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1
    • Chiave InChI: GOHMRMDXUXWCDQ-MPVZDDSSSA-N
    • Sorrisi: O([C@]12CCC(C)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O)C(=O)C

Proprietà calcolate

  • Massa esatta: 388.18900
  • Massa monoisotopica: 388.18858861 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 806
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 2
  • Peso molecolare: 388.5
  • XLogP3: 2.7
  • Superficie polare topologica: 89.9Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.23
  • Punto di fusione: 206-207 ºC
  • Punto di ebollizione: 434.16°C (rough estimate)
  • Indice di rifrazione: 1.4450 (estimate)
  • PSA: 89.90000
  • LogP: 3.71750

Pseudolaric Acid A Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N0673-5mg
Pseudolaric Acid A
82508-32-5 99.65%
5mg
¥2690 2024-04-17
MedChemExpress
HY-N0673-10mg
Pseudolaric Acid A
82508-32-5 99.65%
10mg
¥4570 2024-04-17
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0981-20mg
Pseudolaric Acid A
82508-32-5 HPLC≥98%
HPLC≥98%
询价 2021-07-04
DC Chemicals
DCT-018-20 mg
pseudolaric acid A
82508-32-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP1167-10mg
Pseudolaric Acid A
82508-32-5 98%
10mg
$70 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1167-20mg
Pseudolaric Acid A
82508-32-5 98%
20mg
$96 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-1 mg
Pseudolaric acid A
82508-32-5 99.91%
1mg
¥850.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-5 mg
Pseudolaric acid A
82508-32-5 99.91%
5mg
¥2450.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-10 mg
Pseudolaric acid A
82508-32-5 99.91%
10mg
¥4145.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S0931-1 mL * 10 mM (in DMSO)
Pseudolaric acid A
82508-32-5 99.91%
1 mL * 10 mM (in DMSO)
¥2450.00 2022-04-26

Pseudolaric Acid A Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  10 min, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
5.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
6.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
1.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  10 min, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
7.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
8.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
2.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
3.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
6.2 Reagents: Sodium bicarbonate ;  10 min, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
8.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
9.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
10.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
2.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
3.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
4.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
7.2 Reagents: Sodium bicarbonate ;  10 min, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
9.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
10.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
11.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
3.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
4.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
5.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
8.2 Reagents: Sodium bicarbonate ;  10 min, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
10.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
11.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
12.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  10 min, -78 °C
3.4 Reagents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
5.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
5.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
6.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
7.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
8.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
9.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
11.2 Reagents: Sodium bicarbonate ;  10 min, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
13.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
13.3 Reagents: Ammonium chloride Solvents: Water
14.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
14.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
14.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
15.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
2.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.5 Reagents: Ammonium chloride Solvents: Water
2.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
2.7 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
4.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  10 min, -78 °C
5.4 Reagents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
7.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
7.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
8.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
9.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
9.2 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
10.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
11.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
13.2 Reagents: Sodium bicarbonate ;  10 min, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
15.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
15.3 Reagents: Ammonium chloride Solvents: Water
16.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
16.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
16.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
17.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
3.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  10 min, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
4.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  10 min, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
6.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
7.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
2.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  10 min, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
8.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
9.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C
1.4 Reagents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
3.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
3.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
4.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
5.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
6.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
9.2 Reagents: Sodium bicarbonate ;  10 min, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
11.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
11.3 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
12.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
12.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
13.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
2.2 Solvents: Dichloromethane ;  30 min, -78 °C
2.3 Reagents: Triethylamine ;  10 min, -78 °C
2.4 Reagents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
4.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
4.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
5.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
6.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
7.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
10.2 Reagents: Sodium bicarbonate ;  10 min, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
12.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
12.3 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
13.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
13.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
14.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
3.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  10 min, -78 °C
4.4 Reagents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
6.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
6.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
7.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
8.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
8.2 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
9.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
12.2 Reagents: Sodium bicarbonate ;  10 min, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
14.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
14.3 Reagents: Ammonium chloride Solvents: Water
15.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
15.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
15.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
16.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
1.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
1.4 Solvents: Dichloromethane ;  15 h, -78 °C
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.2 Reagents: Potassium sodium tartrate Solvents: Water
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
3.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.5 Reagents: Ammonium chloride Solvents: Water
3.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
3.7 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
5.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
6.2 Solvents: Dichloromethane ;  30 min, -78 °C
6.3 Reagents: Triethylamine ;  10 min, -78 °C
6.4 Reagents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
8.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
8.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
9.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
10.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
10.2 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
11.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
12.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
14.2 Reagents: Sodium bicarbonate ;  10 min, rt
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
16.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
16.3 Reagents: Ammonium chloride Solvents: Water
17.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
17.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
17.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
18.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
2.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
2.4 Solvents: Dichloromethane ;  15 h, -78 °C
2.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
3.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.2 Reagents: Potassium sodium tartrate Solvents: Water
4.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
4.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.5 Reagents: Ammonium chloride Solvents: Water
4.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
4.7 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
6.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
7.2 Solvents: Dichloromethane ;  30 min, -78 °C
7.3 Reagents: Triethylamine ;  10 min, -78 °C
7.4 Reagents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
9.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
9.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
10.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
11.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
11.2 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
12.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
13.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
15.2 Reagents: Sodium bicarbonate ;  10 min, rt
16.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
17.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
17.3 Reagents: Ammonium chloride Solvents: Water
18.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
18.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
18.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
18.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
19.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
Riferimento
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Pseudolaric Acid A Raw materials

Pseudolaric Acid A Preparation Products

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited